![molecular formula C41H70O2 B1233148 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate CAS No. 29193-93-9](/img/structure/B1233148.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate
Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate, also known as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate, is a useful research compound. Its molecular formula is C41H70O2 and its molecular weight is 595 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Studies
One of the primary applications of the compound is in crystallographic studies. For instance, its asymmetric unit has been examined in detail, revealing variations in the orientations of peripheral groups and its role in forming supramolecular chains via C—H⋯O interactions (Ketuly et al., 2010). Another study highlights the crystal structure of the compound, emphasizing the various conformations of its rings and their implications in molecular interactions (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Steroid Synthesis and Modification
The compound is utilized in the synthesis and modification of steroids. For example, studies have explored its role in creating androsterone derivatives, leading to variations in steroid shapes and functionalities (Djigoué, Simard, Kenmogne, & Poirier, 2012). Additionally, the synthesis of liver X receptor agonists from related compounds, highlighting its potential in regulating cholesterol metabolism, has been investigated (Ching, 2013).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, this compound is explored for its potential therapeutic applications. A study focused on its role in preventing retinal vascular leakage in a mouse model of diabetic retinopathy, demonstrating its potential in treating vascular permeability diseases (Maharjan, Lee, Agrawal, Choi, Maeng, Kim, Nam‐Jung Kim, Suh, & Kwon, 2011). Another aspect of its pharmacological potential is illustrated in its use for synthesizing novel compounds with potential antimicrobial and antifungal properties (Shaheen, Ali, Rosario, & Shah, 2014).
Computer-Aided Drug Design
The compound has been a subject in computer-aided drug design, particularly in screening herbal therapeutics against MRSA infections. Its active components have shown promising binding energies, indicating potential efficacy in combating resistant bacterial strains (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).
Molecular Structure and Electrostatic Properties
Research has also delved into the molecular structure and electrostatic properties of the compound. This includes studying its crystal structure and performing quantum chemical calculations to understand its reactive site and intra-molecular interactions, as well as its potential in nonlinear optical properties (Ansari, Srivastava, & Aleem, 2022).
Synthesis of Chiral Organotin Reagents
The compound has been used in the synthesis of chiral organotin reagents. These reagents play a crucial role in various chemical synthesis processes, offering enantiomeric enrichment and potential applications in stereoselective synthesis (Beddoes, Pratt, & Thomas, 1998).
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h10-11,22,31-32,34-38H,7-9,12-21,23-30H2,1-6H3/b11-10+/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMGDJMPDNVWTB-LZVNAZSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate | |
CAS RN |
29193-93-9 | |
Record name | Cholesteryl myristoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029193939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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